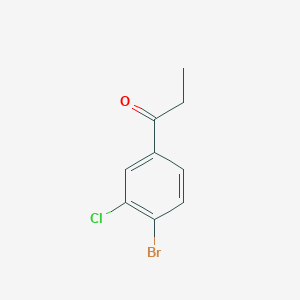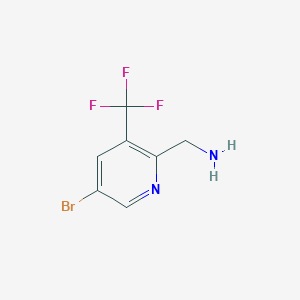
1,4-bis((E)-2-nitrovinyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-bis[(1E)-2-nitroethenyl]benzene is an organic compound characterized by the presence of two nitroethenyl groups attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the nitration of benzene to form 1,4-dinitrobenzene, which is then subjected to a Wittig reaction to introduce the ethenyl groups, resulting in the formation of 1,4-bis[(1E)-2-nitroethenyl]benzene .
Industrial Production Methods
Industrial production of 1,4-bis[(1E)-2-nitroethenyl]benzene typically involves large-scale nitration and Wittig reactions under controlled conditions to ensure high yield and purity. The process requires careful handling of reagents and optimization of reaction parameters to achieve efficient production.
化学反应分析
Types of Reactions
1,4-bis[(1E)-2-nitroethenyl]benzene undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions to form nitroso or other oxidized derivatives.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Reduction: 1,4-bis[(1E)-2-aminoethenyl]benzene.
Oxidation: Various oxidized derivatives depending on the oxidizing agent used.
Substitution: Compounds with substituted functional groups replacing the nitro groups.
科学研究应用
1,4-bis[(1E)-2-nitroethenyl]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
作用机制
The mechanism of action of 1,4-bis[(1E)-2-nitroethenyl]benzene involves its interaction with molecular targets through its nitro and ethenyl groups. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules or other chemical species. The pathways involved depend on the specific reactions and conditions under which the compound is used.
相似化合物的比较
Similar Compounds
1,4-bis[(1E)-2-aminoethenyl]benzene: Similar structure but with amino groups instead of nitro groups.
1,4-bis[(1E)-2-hydroxyethenyl]benzene: Contains hydroxy groups instead of nitro groups.
1,4-bis[(1E)-2-methoxyethenyl]benzene: Features methoxy groups in place of nitro groups.
Uniqueness
1,4-bis[(1E)-2-nitroethenyl]benzene is unique due to its combination of nitro and ethenyl groups, which confer distinct chemical reactivity and potential applications. The presence of nitro groups makes it a versatile compound for various chemical transformations and applications in materials science and pharmaceuticals.
属性
分子式 |
C10H8N2O4 |
|---|---|
分子量 |
220.18 g/mol |
IUPAC 名称 |
1,4-bis[(E)-2-nitroethenyl]benzene |
InChI |
InChI=1S/C10H8N2O4/c13-11(14)7-5-9-1-2-10(4-3-9)6-8-12(15)16/h1-8H/b7-5+,8-6+ |
InChI 键 |
ZMBDJGCBGDJQOP-KQQUZDAGSA-N |
手性 SMILES |
C1=CC(=CC=C1/C=C/[N+](=O)[O-])/C=C/[N+](=O)[O-] |
规范 SMILES |
C1=CC(=CC=C1C=C[N+](=O)[O-])C=C[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1,5-dimethyl-1H-pyrazol-3-amine](/img/structure/B11747790.png)
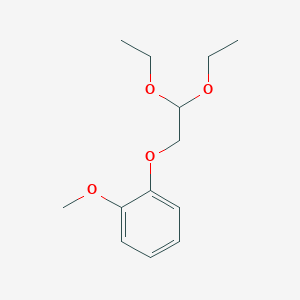

![2-(1H-1,3-Benzodiazol-2-YL)-N'-[(1E)-1-phenylethylidene]acetohydrazide](/img/structure/B11747828.png)
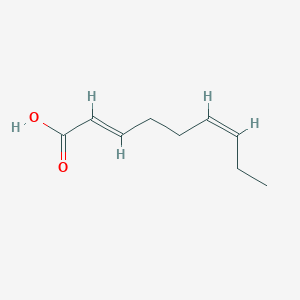

![4-({[(1-Ethyl-1H-pyrazol-3-YL)methyl]amino}methyl)benzene-1,3-diol](/img/structure/B11747841.png)
![1',2'-Dihydrospiro[piperidine-3,3'-pyrrolo[3,2-b]pyridin]-2'-one hydrochloride](/img/structure/B11747847.png)
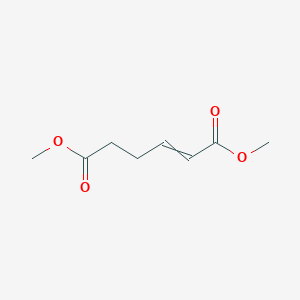

![{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11747867.png)
![[3-(diethylamino)propyl][(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11747877.png)
